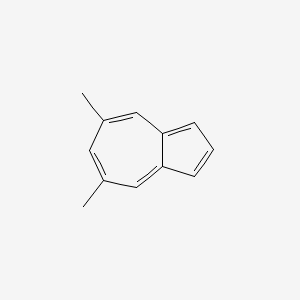
Azulene, 5,7-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azulene, 5,7-dimethyl- is an aromatic hydrocarbon with the molecular formula C12H12. It is a derivative of azulene, which is known for its deep blue color. Azulene itself is an isomer of naphthalene, but unlike the colorless naphthalene, azulene exhibits a striking blue hue due to its unique electronic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Azulene, 5,7-dimethyl- can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, 2H-cyclohepta[b]furan-2-ones can be used as starting materials. These compounds undergo cycloaddition reactions with olefins, active methylenes, enamines, and silyl enol ethers to form azulene derivatives . The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the desired product formation.
Industrial Production Methods
While detailed industrial production methods for Azulene, 5,7-dimethyl- are not extensively documented, the general principles of azulene synthesis can be applied. Industrial production would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Azulene, 5,7-dimethyl- undergoes various chemical reactions, including:
Electrophilic Substitution: Due to its aromatic nature, azulene derivatives can undergo electrophilic substitution reactions.
Cycloaddition: Azulenequinones can participate in thermal cycloaddition reactions with cyclic 4π systems, leading to the formation of cycloadducts.
Common Reagents and Conditions
Common reagents used in the reactions of azulene derivatives include olefins, active methylenes, enamines, and silyl enol ethers. Reaction conditions often involve specific catalysts and controlled temperatures to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions can yield various cycloadducts, while electrophilic substitution can introduce different substituents onto the azulene ring .
Scientific Research Applications
Azulene, 5,7-dimethyl- and its derivatives have found applications in several scientific fields:
Mechanism of Action
The mechanism of action of azulene derivatives involves complex interactions with biological pathways. One key mechanism is the inhibition of the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, mediators of inflammation . Additionally, azulene derivatives may exert their effects through photodynamic mechanisms, relying on light activation to produce reactive oxygen species that can target microbial cells .
Comparison with Similar Compounds
Azulene, 5,7-dimethyl- can be compared with other azulene derivatives such as guaiazulene and chamazulene. These compounds share the azulene skeleton but differ in their substituents and specific properties . For instance:
Guaiazulene: Known for its anti-inflammatory and antimicrobial properties.
Chamazulene: Found in chamomile oil and used for its soothing effects.
These derivatives highlight the versatility of the azulene structure and its potential for various applications.
Properties
CAS No. |
56594-76-4 |
|---|---|
Molecular Formula |
C12H12 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
5,7-dimethylazulene |
InChI |
InChI=1S/C12H12/c1-9-6-10(2)8-12-5-3-4-11(12)7-9/h3-8H,1-2H3 |
InChI Key |
UOMIRMOUTXPRSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=CC=CC2=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


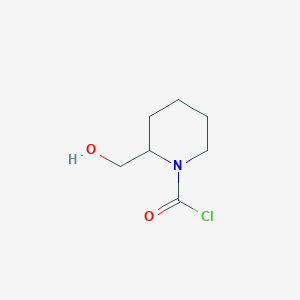
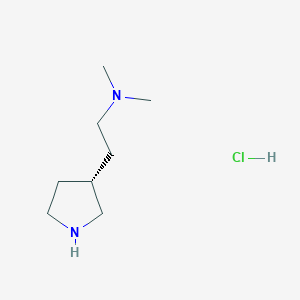
![tert-Butyl [2-(2-chlorophenyl)ethyl]carbamate](/img/structure/B13956737.png)


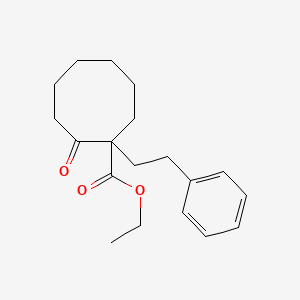
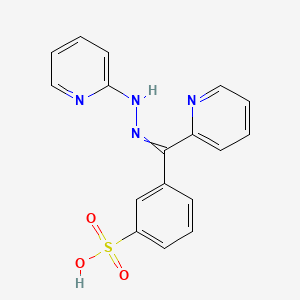

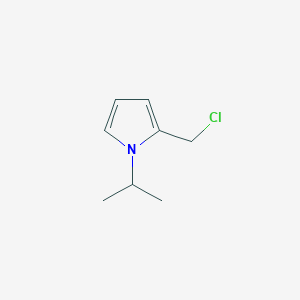


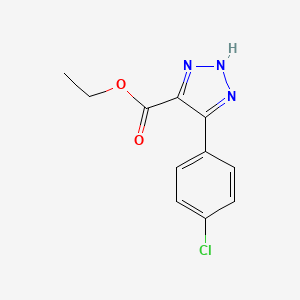

![2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13956784.png)
